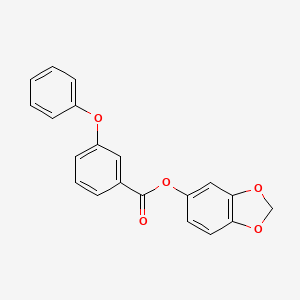![molecular formula C16H19NO2 B7504931 cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504931.png)
cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also referred to as CBHPM and has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
CBHPM has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CBHPM has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells.
Mecanismo De Acción
The exact mechanism of action of CBHPM is not fully understood, but it is believed to act as an antioxidant and to modulate various signaling pathways in cells. CBHPM has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress. It has also been shown to inhibit the activity of various enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
CBHPM has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and to decrease the production of reactive oxygen species. CBHPM has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CBHPM in lab experiments is its high purity and yield. This makes it easier to obtain accurate results and to reproduce experiments. However, one limitation is that CBHPM is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on CBHPM. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of CBHPM and to determine its effectiveness in treating these diseases. Another area of interest is its potential use in cancer research. More research is needed to understand the effects of CBHPM on different types of cancer cells and to determine its potential as a cancer treatment.
In conclusion, CBHPM is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects and may be useful in the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the properties of CBHPM and its potential applications.
Métodos De Síntesis
The synthesis of CBHPM involves several steps, starting with the formation of a cyclobutyl ketone intermediate. This intermediate is then reacted with an aldehyde and an amine to form the final product. The synthesis of CBHPM has been optimized to produce high yields and purity.
Propiedades
IUPAC Name |
cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-15-6-4-12(5-7-15)13-8-10-17(11-9-13)16(19)14-2-1-3-14/h4-8,14,18H,1-3,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOWRSDZYVAZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(=CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

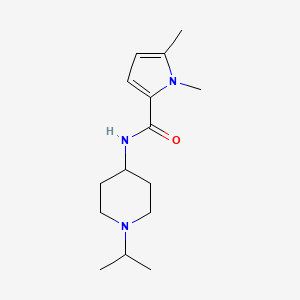

![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)

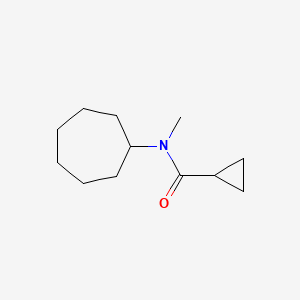
![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7504879.png)


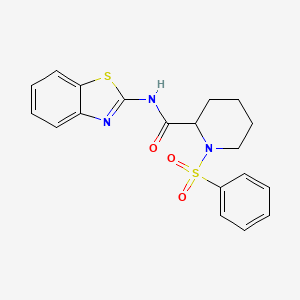
![N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7504913.png)
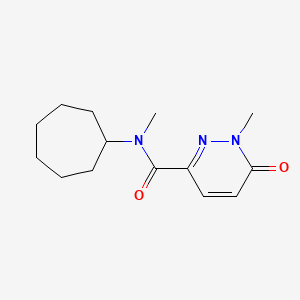
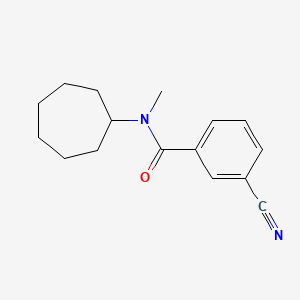
![cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504937.png)
